REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[OH:14]>>[Cl:1][S:2]([C:11]1[CH:12]=[C:7]([F:6])[C:8]([OH:14])=[C:9]([F:13])[CH:10]=1)(=[O:5])=[O:3]
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Name
|
|
Quantity
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112.6 g
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1)F)O
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Name
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ice water
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Quantity
|
600 mL
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Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for an hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
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the separated oily substance was extracted with methylene chloride
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Type
|
WASH
|
Details
|
The methylene chloride layer was washed successively with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC(=C(C(=C1)F)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |